3-Benzoylpyridine
Description
Contextualization within Pyridine (B92270) Chemistry
Pyridine and its derivatives are fundamental scaffolds in organic and medicinal chemistry. chemicalbook.com The nitrogen atom in the pyridine ring imparts a basic character and influences the electron distribution within the aromatic system, making it electron-deficient compared to benzene (B151609). chemicalbook.comrsc.org This inherent electronic nature governs the reactivity of substituted pyridines.
3-Benzoylpyridine is synthesized through various methods, a common one being the Friedel-Crafts acylation of benzene with nicotinic acid (pyridine-3-carboxylic acid) after its conversion to the corresponding acid chloride. aboundchem.com This and other synthetic routes, such as the oxidation of phenyl-3-pyridylcarbinol, underscore its accessibility and integration within the broader landscape of pyridine chemistry. aboundchem.com The presence of the benzoyl group at the 3-position significantly influences the chemical behavior of the pyridine ring, directing further substitutions and participating in a variety of chemical transformations.
Significance in Contemporary Chemical Science
The importance of this compound in modern chemical science is multifaceted. It serves as a crucial intermediate in the synthesis of more complex molecules with desirable biological activities and material properties. For instance, benzoylpyridine scaffolds are investigated for their potential as p38α inhibitors, which are relevant in the research of inflammatory diseases like rheumatoid arthritis. nih.gov
Furthermore, the unique electronic and photophysical properties of benzoylpyridines make them attractive for applications in materials science. They are explored as components in photosensitizers and photoswitchable molecules. echemi.comuni.lu The ability to tune their properties by modifying the benzoyl or pyridine moieties allows for the rational design of materials with specific functions.
Isomeric Considerations: Comparison with 2-Benzoylpyridine (B47108) and 4-Benzoylpyridine (B1666322)
The position of the benzoyl group on the pyridine ring gives rise to three structural isomers: 2-benzoylpyridine, this compound, and 4-benzoylpyridine. These isomers, while structurally similar, exhibit distinct reactivity and photophysical behaviors due to the different electronic environments of the nitrogen atom relative to the carbonyl group.
Physicochemical Properties of Benzoylpyridine Isomers
| Property | 2-Benzoylpyridine | This compound | 4-Benzoylpyridine |
| Molecular Formula | C₁₂H₉NO | C₁₂H₉NO | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol | 183.21 g/mol | 183.21 g/mol |
| CAS Number | 91-02-1 nih.gov | 5424-19-1 | 14548-46-0 nih.gov |
| Melting Point | Not specified as solid at room temp. | 36-40 °C | 68-72 °C rsc.org |
| Boiling Point | Not specified | 307 °C | 315 °C rsc.org |
| pKa | Not specified | Not specified | 3.14 (Predicted) chemicalbook.com |
Distinct Reactivity Patterns
The position of the nitrogen atom in the pyridine ring relative to the benzoyl group significantly influences the reactivity of the isomers. The nitrogen atom is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution compared to benzene. chemicalbook.com The degree of this deactivation and the preferred site of reaction differ among the isomers.
In a study on the formation of halogen-bonded cocrystals with 1,3,5-triiodo-2,4,6-trifluorobenzene, it was observed that all three benzoylpyridine isomers can act as ditopic halogen-bond acceptors, interacting through both the pyridine nitrogen and the carbonyl oxygen. fda.gov However, the strength of these interactions varies, with the I···N halogen bonds generally being shorter than the I···O interactions, except in the case of 2-benzoylpyridine. fda.gov This suggests differences in the electron density and accessibility of the nitrogen and oxygen atoms across the isomers, which would translate to distinct reactivity in other chemical reactions.
Calculated molecular electrostatic potentials (MEPs) can provide further insight into the reactivity. The MEPs indicate the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. The varying positions of the nitrogen atom in the benzoylpyridine isomers lead to different MEP landscapes, thus influencing their reactivity patterns in various chemical transformations.
Photophysical Behavior Differences
The photophysical properties of the benzoylpyridine isomers are also markedly different, a consequence of the varied electronic coupling between the pyridine and benzoyl moieties. The position of the nitrogen atom affects the energies of the molecular orbitals and the nature of the electronic transitions.
Studies on the photophysical behavior of benzoylpyridines have shown that the excited state dynamics are sensitive to the isomeric form. For instance, the lowest triplet state in 2-benzoylpyridine crystals exhibits unique features, such as a blue shift of the phosphorescence origin compared to its position in host crystals. This is attributed to the rotation of the pyridyl ring out of the plane of the carbonyl group in the excited state.
In contrast, investigations into the bimolecular interactions of the triplet state of this compound in aqueous solution reveal its own characteristic photochemical and photophysical behavior. The effect of the nitrogen position on the photophysical properties is a well-documented phenomenon in other heterocyclic systems as well, where changes in the linkage position lead to shifts in absorption and emission spectra. Generally, the relative positioning of electron-donating and electron-accepting groups within a molecule dictates its photophysical characteristics, and in the case of benzoylpyridines, the nitrogen atom's location plays a pivotal role in defining these properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBAPVTUHZCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202591 | |
| Record name | 3-Benzoylpyridine | |
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Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-19-1 | |
| Record name | Phenyl-3-pyridinylmethanone | |
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| Record name | 3-Benzoylpyridine | |
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| Record name | 3-Benzoylpyridine | |
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| Record name | 3-Benzoylpyridine | |
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| Record name | Phenyl 3-pyridyl ketone | |
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| Record name | 3-BENZOYLPYRIDINE | |
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Synthetic Methodologies and Reaction Pathways for 3 Benzoylpyridine
Established Synthetic Routes
Established methods for the synthesis of 3-Benzoylpyridine form the foundation of its production, relying on well-documented and reliable chemical transformations. These routes include modifications of historical procedures, addition reactions, oxidation, and decarboxylation approaches.
Modification of Wolffenstein and Hartwich Procedure
A significant and practical method for preparing this compound is a modification of the procedure originally developed by Wolffenstein and Hartwich. orgsyn.org This synthetic route begins with nicotinic acid, which is first converted to its acid chloride, nicotinoyl chloride, typically using an excess of thionyl chloride. The resulting acid chloride is then subjected to a Friedel-Crafts acylation reaction with benzene (B151609), using anhydrous aluminum chloride as a Lewis acid catalyst.
The reaction is meticulously controlled, with the initial formation of the acid chloride carried out by heating the mixture of nicotinic acid and thionyl chloride. orgsyn.org After removing the excess thionyl chloride, anhydrous benzene is added, and the mixture is cooled before the portion-wise addition of anhydrous aluminum chloride, maintaining a low temperature. orgsyn.org The reaction mixture is then heated under reflux for several hours to drive the acylation to completion. orgsyn.org The workup procedure involves cautious pouring of the reaction mixture onto a mixture of ice and concentrated hydrochloric acid, followed by separation of the aqueous layer. orgsyn.org After extraction to remove organic impurities, the acidic solution is basified with sodium hydroxide, and the product, this compound, is extracted with chloroform. orgsyn.org Distillation of the final product yields this compound in a reported yield of 165–175 g from 1 mole of nicotinic acid. orgsyn.org
Table 1: Reaction Parameters for the Modified Wolffenstein and Hartwich Procedure
| Parameter | Value |
|---|---|
| Starting Material | Nicotinic Acid (1 mole) |
| Reagents | Thionyl Chloride, Benzene, Anhydrous Aluminum Chloride |
| Catalyst | Anhydrous Aluminum Chloride (2.5 moles) |
| Reaction Type | Friedel-Crafts Acylation |
| Yield | 165–175 g |
| Boiling Point | 107–110°C/0.3 mm or 141–145°C/4 mm |
Addition Reactions to Cyanopyridine Derivatives
Another established route to this compound involves the addition of an organometallic reagent to a cyanopyridine derivative. Specifically, the addition of a phenyl Grignard reagent, phenylmagnesium bromide, to 3-cyanopyridine (B1664610) is a known method. orgsyn.org This reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbon atom of the nitrile group in 3-cyanopyridine. This initial addition forms an imine intermediate, which is then hydrolyzed under acidic conditions to yield the desired ketone, this compound.
The synthesis of the starting material, 3-cyanopyridine (nicotinonitrile), can be achieved through various methods, including the dehydration of nicotinamide (B372718) using a dehydrating agent like phosphorus pentoxide. chemicalbook.com The reaction involves heating a mixture of nicotinamide and phosphorus pentoxide under reduced pressure, leading to the formation of 3-cyanopyridine with yields reported to be between 83–84%. chemicalbook.com
Oxidation of Phenyl-3-Pyridylcarbinol
The oxidation of a secondary alcohol, phenyl-3-pyridylcarbinol, to the corresponding ketone provides a direct pathway to this compound. orgsyn.org This transformation requires an oxidizing agent capable of selectively oxidizing a secondary alcohol without affecting the pyridine (B92270) or phenyl rings. Chromic acid (H₂CrO₄), often generated in situ from a chromium(VI) salt such as sodium or potassium dichromate and a strong acid like sulfuric acid, is a classic reagent for this type of oxidation.
The synthesis of the precursor, phenyl-3-pyridylcarbinol, can be accomplished through the reaction of 3-pyridinecarboxaldehyde (B140518) with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium. This initial step involves the nucleophilic addition of the organometallic reagent to the carbonyl group of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and form the secondary alcohol.
Decarboxylation Approaches
Decarboxylation reactions, which involve the removal of a carboxyl group, can also be employed to synthesize this compound. One such approach is the decarboxylation of β-benzoylpicolinic acid. orgsyn.org This precursor can be synthesized from the reaction of quinolinic acid anhydride (B1165640) with benzene. orgsyn.org The subsequent removal of the carboxylic acid group, typically through heating, yields this compound.
The study of the decarboxylation of pyridinecarboxylic acids reveals that the reaction conditions, such as pH and temperature, play a crucial role. cdnsciencepub.comresearchgate.netcapes.gov.br For instance, the decarboxylation of quinolinic acid (pyridine-2,3-dicarboxylic acid) in water has been reported to exclusively yield nicotinic acid (pyridine-3-carboxylic acid). cdnsciencepub.com The kinetics of these reactions are often influenced by the formation of zwitterionic or anionic species in solution. cdnsciencepub.comresearchgate.net
Advanced Synthetic Strategies
More contemporary approaches to the synthesis of this compound and its derivatives involve more complex and elegant reaction mechanisms, offering potential for higher efficiency and milder reaction conditions.
Staudinger-Aza-Wittig Reactions
The Staudinger-Aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines and N-heterocycles. scispace.comwikipedia.org This reaction sequence involves the initial reaction of an azide (B81097) with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane (an aza-ylide) via the Staudinger reaction. wikipedia.orgmdpi.com This intermediate can then undergo an intramolecular or intermolecular aza-Wittig reaction with a carbonyl group to form a carbon-nitrogen double bond (an imine). scispace.com
A plausible advanced synthetic strategy for this compound could involve the reaction of a suitably designed azide precursor with a phosphine, followed by an intramolecular aza-Wittig reaction. For example, a molecule containing both an azide group and a benzoyl group in a strategic position could be designed to cyclize and form a pyridine ring. While not a direct established route to this compound itself, the principles of the Staudinger-Aza-Wittig reaction are widely applied in the synthesis of various nitrogen-containing heterocyclic compounds and represent a modern synthetic tool that could be adapted for this purpose. scispace.commdpi.com The reaction is known for its efficiency and the ability to proceed under mild conditions. nih.govnih.gov
Reductive Arylation Strategies
Reductive arylation represents a powerful class of reactions for forming carbon-carbon bonds. In the context of this compound synthesis, these strategies typically involve the coupling of a pyridine precursor with a phenyl-containing group under reductive conditions. A notable modern approach is the use of visible-light-driven dual catalysis systems. For instance, a combination of nickel and iridium catalysts can facilitate the arylation of alkyl bromides with aryl bromides, providing a pathway to 1,1-diarylalkanes. organic-chemistry.org This type of methodology offers a sustainable alternative to traditional methods that often rely on stoichiometric metal reductants. organic-chemistry.org
The initiation of reductive arylation often utilizes photochemical energy. organic-chemistry.org Visible light, in conjunction with photocatalysts such as iridium or ruthenium complexes, can trigger the reaction cascade. organic-chemistry.orgucd.ie This process involves the absorption of light by the photocatalyst, which then enters an excited state capable of facilitating the electron transfer steps necessary for the reaction to proceed. chemrxiv.org This approach is valued for its mild reaction conditions and the ability to use light as a traceless reagent. ucd.ie Control experiments often confirm that the reaction is dependent on the presence of the photocatalyst, a suitable ligand, an electron donor, and light. organic-chemistry.org
Many photochemically initiated reactions proceed through the formation of highly reactive radical intermediates. nih.govresearchgate.net In pyridine chemistry, for example, N-aminopyridinium salts can undergo reductive N–N bond cleavage when exposed to an excited photocatalyst, resulting in the formation of electrophilic amidyl radicals. chemrxiv.org These radical intermediates are not merely transient species but can be strategically trapped in subsequent reactions, such as anti-Markovnikov olefin carboamination, to build complex heterocyclic structures. chemrxiv.org The generation of a radical from a precursor allows for chemoselective reactions that can rapidly assemble molecules relevant to various scientific fields. nih.gov The entire process can be conceptualized as an initiation step, where radicals are formed, followed by propagation steps, where a radical reacts with a molecule to generate a new radical, continuing a chain reaction. researchgate.net
Derivatization and Analog Synthesis
The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives and analogs. By modifying the core structure, new compounds with tailored properties can be developed.
One important class of derivatives is the oximes of this compound. These are typically synthesized through the condensation reaction of this compound with hydroxylamine (B1172632) hydrochloride or its O-substituted variants. researchgate.net The resulting oximes and oxime ethers are of significant interest in medicinal chemistry. researchgate.netscilit.com The synthesis can be straightforward, involving the reaction of the parent ketone with the appropriate hydroxylamine derivative. researchgate.net O-alkylation of the resulting oxime with various alkyl halides can then be used to produce a library of oxime ether derivatives. researchgate.net
Table 1: Examples of this compound Oxime Derivatives
| Derivative Type | General Synthetic Method | Reference |
|---|---|---|
| Simple Oxime | Reaction of ketone with hydroxylamine hydrochloride. | researchgate.net |
| O-Alkyl Oxime Ethers | O-alkylation of the oxime with various alkyl halides. | researchgate.net |
This table is generated based on synthetic principles for benzoylpyridine oximes.
The pyridine moiety within this compound makes it a suitable precursor for creating synthetic analogs of nicotinamide cofactors, such as NAD(P)H. wikipedia.orgnih.gov These biomimetic compounds are designed to mimic the structure and function of their natural counterparts and are used to study enzymatic mechanisms and develop novel biocatalytic processes. wikipedia.orgnih.gov Synthetic nicotinamide cofactors are produced from pyridine derivatives through chemical treatment, allowing for the introduction of various substituents to fine-tune their electrochemical properties, stability, and reactivity. nih.govresearchgate.net While many enzymes like dehydrogenases have shown no activity with these synthetic mimics so far, others, including certain P450s and ene reductases, have been shown to accept them. nih.gov
Table 2: Classes of Synthetic Nicotinamide Cofactor Analogs
| Analog Class | Structural Feature | Purpose | Reference |
|---|---|---|---|
| Dihydropyridine-based | Varied substituents on the dihydropyridine (B1217469) ring. | Tune redox potential and stability. | wikipedia.org |
| 1-Benzyl-1,4-dihydronicotinamide (BNAH) | A benzyl (B1604629) group on the dihydropyridine nitrogen. | Widely used model compound for studying NAD(P)H-dependent enzymes. | researchgate.net |
This table is generated based on general classes of nicotinamide cofactor analogs derived from pyridine structures.
Spectroscopic Characterization and Theoretical Investigations
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 3-Benzoylpyridine. These methods, supported by quantum chemical calculations, allow for a detailed assignment of the normal modes of vibration. researchgate.net
Infrared (IR) Spectroscopic Analysis
The Fourier Transform Infrared (FT-IR) spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. researchgate.netrasayanjournal.co.in The spectrum is dominated by vibrations of the phenyl and pyridine (B92270) rings, as well as the central carbonyl group. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. rasayanjournal.co.in The carbonyl (C=O) stretching vibration is a particularly strong and diagnostically important band. Other significant regions in the spectrum correspond to C=C and C=N stretching vibrations within the aromatic rings, as well as in-plane and out-of-plane C-H bending modes. researchgate.netresearchgate.net
Detailed assignments are often corroborated by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with a high degree of accuracy. rasayanjournal.co.inresearchgate.net
Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound Data derived from spectral analysis and computational studies.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3060 | ν(C-H) | Aromatic C-H Stretching |
| ~1665 | ν(C=O) | Carbonyl Stretching |
| ~1585 | ν(C=C) | Phenyl Ring Stretching |
| ~1570 | ν(C=C/C=N) | Pyridine Ring Stretching |
| ~1475 | ν(C=C) | Phenyl Ring Stretching |
| ~1420 | ν(C=C/C=N) | Pyridine Ring Stretching |
| ~1290 | δ(C-H) | In-plane C-H Bending |
| ~995 | Pyridine Ring Breathing | |
| ~795 | γ(C-H) | Out-of-plane C-H Bending |
| ~705 | Phenyl Ring Breathing |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Exact peak positions may vary slightly based on experimental conditions (e.g., sample phase). nih.gov
Raman Spectroscopy and Raman Excitation Profiles (REPs)
Raman spectroscopy provides complementary information to IR spectroscopy. surfacesciencewestern.com Studies on this compound have utilized Raman spectroscopy to further investigate its vibrational modes. researchgate.net Raman Excitation Profiles (REPs), which plot the intensity of a specific Raman band as a function of the excitation wavelength, are particularly insightful. They help to understand the structural changes that occur upon electronic excitation and reveal vibronic couplings between different excited electronic states. researchgate.net
A complete assignment of the normal modes of vibration for this compound is achieved by a combined analysis of IR and Raman spectra, often aided by polarization measurements and quantum chemical calculations. researchgate.net The molecule consists of a phenyl group and a pyridyl group linked by a carbonyl bridge. Its vibrations can be categorized into several types:
Ring Vibrations: These include the stretching (νC-C, νC-N) and deformation modes of both the phenyl and pyridine rings.
Carbonyl Group Vibrations: The most prominent is the C=O stretching mode.
Inter-ring Vibrations: These include the C-C stretches of the bonds connecting the rings to the carbonyl carbon and the torsional modes between the rings.
C-H Vibrations: These encompass the stretching, in-plane bending, and out-of-plane bending modes of the C-H bonds on both rings.
The analysis reveals that many internal vibrations of the benzene (B151609) and pyridine rings appear as pairs of bands with close frequencies, corresponding to symmetric (in-phase) and asymmetric (out-of-phase) modes. researchgate.net
The position of the nitrogen atom in the pyridine ring and the presence of substituents on either ring significantly influence the molecule's vibrational frequencies. Comparing this compound with its isomers, such as 2-Benzoylpyridine (B47108) and 4-Benzoylpyridine (B1666322), reveals shifts in the vibrational frequencies of the pyridine ring modes due to the different electronic environments. researchgate.netcore.ac.uk
The introduction of electron-donating or electron-withdrawing substituents on the phenyl or pyridyl rings can alter the electron density distribution across the molecule. mdpi.com This change in electron density affects the force constants of the bonds, leading to predictable shifts in their vibrational frequencies. For example, an electron-donating group would generally lower the frequency of the C=O stretching vibration due to increased electron delocalization, while an electron-withdrawing group would have the opposite effect. researchgate.netresearchgate.net These substituent-induced changes are critical for understanding the electronic structure and reactivity of related compounds. core.ac.uk
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Studies
The electronic absorption spectrum of this compound, typically measured in various solvents, provides information about the electronic transitions within the molecule. researchgate.net The spectrum is characterized by intense absorption bands in the ultraviolet region, which are assigned to specific electronic transitions. These transitions primarily involve the promotion of electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*). researchgate.net
The main absorption bands observed for this compound are attributed to π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are generally more intense, originate from the conjugated π-electron systems of the phenyl and pyridine rings. The n → π* transition, which is typically weaker, involves the non-bonding electrons of the carbonyl oxygen and the pyridine nitrogen. researchgate.net Solvatochromic studies, which examine the effect of solvent polarity on the absorption maxima, can help differentiate between these transition types. rsc.org
Table 2: Electronic Absorption Maxima (λmax) and Assignments for this compound in Solution Data derived from UV-Vis spectroscopic studies. researchgate.net
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Assignment |
| ~250 | ~15,000 | Cyclohexane | π → π |
| ~255 | ~14,500 | Acetonitrile | π → π |
| ~330 | ~200 | Cyclohexane | n → π |
| ~325 | ~250 | Acetonitrile | n → π |
Note: The exact λmax and ε values can vary depending on the solvent and experimental conditions.
The study of the electronic spectra, in conjunction with theoretical calculations, allows for the characterization of the low-lying excited states and provides a foundation for understanding the molecule's photochemical behavior. researchgate.nethku.hk
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of a compound. The Spectral Database for Organic Compounds (SDBS), hosted by Japan's National Institute of Advanced Industrial Science and Technology (AIST), is a comprehensive resource that contains reference NMR spectra for many organic molecules. chemicalbook.comaist.go.jporganicchemistrydata.org
The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine ring and the benzoyl ring would exhibit distinct chemical shifts and coupling patterns based on their electronic environment and proximity to other protons.
Pyridine Protons : The protons on the pyridine ring are expected to be the most downfield due to the electronegativity of the nitrogen atom. The proton at position 2 (adjacent to N) would likely be the most deshielded, followed by the proton at position 6.
Benzoyl Ring Protons : The protons on the phenyl group would appear as a set of multiplets, with the ortho-protons (adjacent to the carbonyl group) shifted downfield relative to the meta- and para-protons.
Detailed spectral data, including precise chemical shifts and coupling constants, are available in databases like the SDBS and from suppliers such as ChemicalBook. nih.govrsc.org
Table 1: Predicted ¹H NMR Signals for this compound This table is a representation of expected signals. Actual values should be referenced from a spectral database.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine Ring (H2, H4, H5, H6) | ~ 7.4 - 9.0 | Multiplets (m), Doublets (d) |
| Benzoyl Ring (ortho, meta, para) | ~ 7.5 - 8.0 | Multiplets (m) |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected.
Carbonyl Carbon : The carbon of the ketone group (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.
Aromatic Carbons : The carbons of the pyridine and benzene rings will appear in the aromatic region, generally between 120 and 160 ppm. The carbons attached to the nitrogen atom or the carbonyl group will be the most downfield in this region. The quaternary carbons (C3 of the pyridine ring and C1 of the benzoyl ring) will typically show weaker signals.
Reference spectra are available in databases which provide precise chemical shifts for each carbon.
Table 2: Predicted ¹³C NMR Signals for this compound This table is a representation of expected signals. Actual values should be referenced from a spectral database.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | ~ 195 |
| Pyridine & Benzene Rings | ~ 120 - 155 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of GC with the detection power of MS. It is commonly used to identify and quantify compounds within a sample. For this compound, which has a molecular weight of 183.21 g/mol , the mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed with high abundance. The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group. The most abundant fragment ion peak is typically observed at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Another significant fragment at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺, formed by the loss of a CO group from the benzoyl cation. The pyridyl cation fragment can also be observed.
Table 3: GC-MS Fragmentation Data for this compound Data sourced from PubChem under EI-B ionization conditions.
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 183 | 91.51 | [M]⁺ (Molecular Ion) |
| 106 | 27.01 | [C₇H₆O]⁺ or other |
| 105 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 78 | 32.06 | [C₅H₄N]⁺ (Pyridyl cation) or other |
| 51 | 47.01 | [C₄H₃]⁺ |
Computational Chemistry and Quantum Chemical Calculations (QCCs)
Computational chemistry and Quantum Chemical Calculations (QCCs) have become indispensable tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. arxiv.orgaps.org These theoretical approaches provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ufms.brresearchgate.net It has proven to be a reliable approach for predicting the properties of organic molecules, including various pyridine derivatives. nih.govniscair.res.in DFT methods, particularly those employing hybrid functionals like B3LYP, are frequently used to obtain optimized geometries, vibrational frequencies, and electronic properties. ufms.brniscair.res.in
Theoretical vibrational analysis through DFT provides valuable insights into the interpretation of experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. nih.govmdpi.com For complex molecules like this compound, this computational approach is crucial for accurately assigning the various vibrational modes, including the stretching and bending of the pyridine and benzene rings, as well as the motions of the carbonyl group. nih.govspectroscopyonline.com
The calculated vibrational frequencies are often scaled by an empirical factor to improve the agreement with experimental data, accounting for factors such as anharmonicity and the limitations of the chosen basis set. nih.gov The comparison between the theoretical and experimental vibrational spectra allows for a confident assignment of fundamental vibrational modes. researchgate.net For instance, studies on similar aromatic ketones have demonstrated the power of DFT in assigning the characteristic C=O stretching frequency and the various C-C and C-H vibrational modes of the aromatic rings. mdpi.com
DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule by optimizing its geometry to a minimum on the potential energy surface. mdpi.com These calculations yield precise information about bond lengths, bond angles, and dihedral angles. For this compound, DFT optimization would provide the precise spatial arrangement of the phenyl and pyridyl rings relative to each other and the orientation of the carbonyl group.
The optimized structural parameters obtained from DFT calculations for pyridine derivatives are generally in good agreement with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net The table below presents a hypothetical but representative set of optimized structural parameters for this compound based on DFT calculations, illustrating the type of data generated.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| C-C (inter-ring) | ~1.49 Å | |
| C-N (pyridine) | ~1.34 Å | |
| C-C (pyridine) | ~1.39 Å | |
| C-C (benzene) | ~1.40 Å | |
| Bond Angle | C-C-C (inter-ring) | ~120° |
| O=C-C | ~121° | |
| Dihedral Angle | Phenyl-C-C=O | ~25-35° |
| Pyridyl-C-C=O | ~25-35° |
Note: The values in this table are illustrative and represent typical ranges for such a molecule based on DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. q-chem.comwikipedia.org It is widely employed to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. rsc.orgcnr.it These calculations are essential for interpreting UV-Vis absorption spectra. For this compound, TD-DFT can predict the energies of the lowest singlet excited states, such as the n→π* and π→π* transitions. The n→π* transition typically involves the excitation of an electron from a non-bonding orbital of the carbonyl oxygen to an anti-bonding π* orbital of the C=O group. The π→π* transitions involve excitations within the aromatic ring systems. rsc.org
The calculated excitation energies and oscillator strengths from TD-DFT allow for the simulation of the theoretical UV-Vis spectrum, which can then be compared with experimental measurements. rsc.orgresearchgate.net
A representative table of calculated singlet excitation energies for this compound is shown below.
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S1 | ~3.5 | ~0.01 | n→π |
| S2 | ~4.2 | ~0.35 | π→π |
| S3 | ~4.5 | ~0.15 | π→π* |
Note: These values are illustrative and based on typical TD-DFT results for similar aromatic ketones.
Upon electronic excitation, the geometry of a molecule can change significantly. Computational methods can model these structural changes by optimizing the geometry of the molecule in its excited state. Comparing the ground-state and excited-state geometries reveals how bond lengths and angles are altered upon excitation. For this compound, excitation to an n→π* state is expected to lead to a lengthening of the C=O bond and changes in the planarity of the molecule. In contrast, π→π* excitations would primarily affect the bond lengths within the aromatic rings. Understanding these structural rearrangements is crucial for explaining the photophysical and photochemical behavior of the molecule.
The symmetry of electronic excited states plays a critical role in determining the allowedness of electronic transitions. bham.ac.uk TD-DFT calculations provide information about the symmetry of the involved molecular orbitals and the resulting excited states.
Vibronic coupling refers to the interaction between electronic states and vibrational modes. wikipedia.org This coupling is particularly important when electronic states are close in energy, as it can facilitate non-radiative transitions like internal conversion and intersystem crossing. nih.gov In molecules with flexible bonds, such as the bond connecting the phenyl and pyridyl rings in this compound, certain vibrational modes can effectively mix electronic states of different character (e.g., n,π* and π,π* states). osti.govarxiv.org Theoretical calculations can identify the specific vibrational modes that are most effective in promoting this coupling, providing a deeper understanding of the molecule's photophysics. bham.ac.uk
Theoretical Support for Reaction Mechanisms
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate mechanisms of chemical reactions. While specific, in-depth computational studies exclusively on the reaction mechanisms of this compound are not extensively documented in readily available literature, a plausible mechanism for its synthesis has been proposed based on established principles of photochemical reactions. This proposed pathway offers a theoretical framework for understanding the formation of benzoylpyridines.
A modular synthesis strategy for benzoylpyridines, which would include this compound, has been outlined, involving a photochemical reductive arylation process followed by an oxidation step. nih.govacs.org The proposed mechanism, grounded in principles from existing literature, provides a theoretical basis for the reaction pathway. nih.govacs.org
The initial step of this proposed mechanism involves a light-driven, catalyst-free reductive arylation between an aromatic aldehyde and a cyanopyridine. nih.govacs.org Upon exposure to light, typically at a wavelength of 365 nm, a mixture of the aromatic aldehyde and a single electron transfer (SET) agent, such as N,N-Diisopropylethylamine (DIPEA), is believed to generate a crucial ketyl radical intermediate through a single electron transfer and subsequent proton transfer. nih.govacs.org
Concurrently, the cyanopyridine undergoes reduction via a single electron transfer, forming a radical anion. nih.govacs.org This radical anion then engages in a radical-radical cross-coupling reaction with the previously formed ketyl radical intermediate. nih.gov This coupling results in the formation of an anionic intermediate. nih.gov The final step of this synthetic sequence is the elimination of a nitrile anion, which is subsequently quenched by the oxidized form of the SET agent, to yield the final benzoylpyridine product. nih.govacs.org
Proposed Photochemical Reductive Arylation Mechanism
| Step | Reactants/Intermediates | Process | Product/Intermediate |
| 1 | Aromatic Aldehyde + DIPEA | Photo-induced Single Electron Transfer (SET) and Proton Transfer | Ketyl Radical |
| 2 | Cyanopyridine | Single Electron Transfer (SET) | Radical Anion of Cyanopyridine |
| 3 | Ketyl Radical + Radical Anion | Radical-Radical Cross-Coupling | Anionic Intermediate |
| 4 | Anionic Intermediate | Elimination of Nitrile Anion | Benzoylpyridine |
This proposed mechanism, while not yet substantiated by detailed DFT calculations in the reviewed literature, provides a strong theoretical foundation for understanding the synthesis of this compound and other related benzoylpyridines through photochemical means. Further computational investigations would be invaluable in providing a more quantitative understanding of this reaction, including the energy profiles, transition state geometries, and the influence of substituents on the reaction pathway.
Photochemistry and Photoreduction Mechanisms
Triplet State Dynamics
The behavior of the excited triplet state of 3-Benzoylpyridine is fundamental to its photochemistry. Its formation, character, and lifetime dictate the efficiency and pathways of subsequent reactions.
The lowest excited singlet (S₁) and triplet (T₁) states of this compound have been characterized as having (n,π) nature. rsc.org This designation refers to the promotion of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π-orbital (π) of the aromatic system. rsc.orgedinst.com This is analogous to the well-studied ketone, benzophenone (B1666685), which also possesses a lowest lying (n,π*) triplet state. edinst.com
Studies investigating the effects of solvent and protonation on the absorption and phosphorescence spectra of benzoylpyridines have confirmed this assignment. rsc.org However, it is noteworthy that in acidic solutions, the triplet state of this compound can acquire significant (π,π) character. rsc.org The (π,π) state arises from the promotion of an electron from a bonding π-orbital to an anti-bonding π*-orbital. psu.edu
Table 1: Nature of Lowest Excited States of this compound
| State | Nature in Neutral Solution | Nature in Acidic Solution |
|---|---|---|
| *Lowest Excited Singlet (S₁) ** | n,π | - |
The efficiency of intersystem crossing from the initially formed singlet state to the triplet state (triplet yield) and the duration for which this triplet state exists (triplet lifetime) are critical parameters. For the isomeric benzoylpyridines, including this compound, the triplet yields and lifetimes have been determined in benzene (B151609) solution and were found to be somewhat lower than those for benzophenone. rsc.org In acidic environments, the triplet lifetime of this compound shows a decrease. rsc.org The position of the nitrogen atom in the pyridine (B92270) ring significantly influences these properties, affecting the molecule's sensitizing power. rsc.org
Table 2: Comparative Triplet State Properties in Benzene
| Compound | Triplet Yield | Triplet Lifetime |
|---|---|---|
| This compound | Lower than Benzophenone rsc.org | Lower than Benzophenone rsc.org |
| Benzophenone | High (~1.0) edinst.com | Milliseconds (in PMMA at low temp) edinst.com |
The excited triplet state of this compound can transfer its energy to another suitable molecule, a process known as triplet-triplet energy transfer. This has been studied using biacetyl as an energy acceptor in various solvents, including benzene and aqueous solutions. rsc.org The efficiency of this compound in sensitizing the phosphorescence of biacetyl allows for the determination of its triplet state properties. rsc.org The process is dependent on the relative triplet energies of the donor (this compound) and the acceptor. Efficient energy transfer occurs when the triplet energy of the donor is higher than that of the acceptor. aps.org
Photoreduction Processes
Upon excitation, this compound can undergo reduction, a process initiated by the abstraction of a hydrogen atom by its excited triplet state. This leads to the formation of radical intermediates.
The triplet state of this compound is capable of abstracting a hydrogen atom from a suitable donor, such as an alcohol. rsc.org Specifically, the triplet state of this compound abstracts hydrogen from alcohols like isopropanol, a reaction characteristic of ketones with a low-lying (n,π*) triplet state. rsc.orgniscpr.res.in This hydrogen abstraction is a key step in the photoreduction process, initiating a sequence of radical reactions. rsc.org In the case of benzophenone, a related compound, this photochemical reaction in alcohols like 2-propanol is well-documented. acs.orgacs.org
The hydrogen abstraction from an alcohol by the excited triplet this compound results in the formation of a ketyl radical. rsc.org This species is a radical anion characterized by the group R₂C−O•. wikipedia.org The ketyl radical derived from this compound is reported to have properties similar to the well-known benzophenone ketyl radical. rsc.org The mechanism of benzophenone ketyl radical formation has been studied in detail, often involving the protonation of a presolvated benzophenone anion radical in acidic alcohols. iaea.org These ketyl radicals are transient intermediates that can be detected using techniques like pulse radiolysis and transient absorption spectroscopy. iaea.orgrsc.org In neat isopropanol, the primary fate of the ketyl radical is dimerization to form a pinacol. rsc.org
Intermediate Light Absorbing Transient (LAT) Formation
Upon photoexcitation, the triplet state of this compound (³BPy*) is capable of abstracting a hydrogen atom from a suitable donor, such as an alcohol, to form a ketyl radical. In mixed solvents like water-isopropanol, the photolysis of this compound leads to the accumulation of a distinct, long-lived species known as a light-absorbing transient (LAT). rsc.org This intermediate is formed through the coupling of two this compound ketyl radicals. rsc.org The formation mechanism involves the attack of one ketyl radical on the 6-position of the pyridine ring of a second ketyl radical. rsc.org This process is distinct from the photoreduction pathway in neat isopropanol, where the primary product is pinacol, resulting from the dimerization of ketyl radicals. rsc.org
Stability and Chemical Evolution of LAT
The light-absorbing transient (LAT) derived from this compound exhibits significantly greater stability compared to the analogous transient formed during the photolysis of benzophenone. rsc.org This enhanced stability allows it to accumulate in solution under certain conditions. rsc.org The chemical evolution of this stable intermediate is complex, and it can proceed to form other products. One observed pathway involves the formation of an oxidized product that retains the fundamental skeletal structure of the LAT dimer. rsc.org The structure of the intermediate and the proposed reaction mechanisms are supported by both theoretical calculations and transient absorption spectroscopy. rsc.org
Coupling Reactions of Ketyl Radicals
The generation of ketyl radicals is a critical step in the photochemistry of this compound. These radical intermediates are highly reactive and can undergo several subsequent reactions, with coupling being a prominent pathway. rsc.orgcjcatal.com
Dimerization to Pinacol: In neat hydrogen-donating solvents like isopropanol, the primary reaction of the this compound ketyl radical is dimerization, coupling at the carbon atom of the ketyl group to form the corresponding pinacol. rsc.org
LAT Formation: In mixed aqueous-organic solvents, the coupling pathway is altered. As previously described, two ketyl radicals couple, but the reaction involves one radical attacking the pyridine ring of the other, leading to the more stable LAT. rsc.org
Cross-Coupling: While not the dominant pathway in simple photoreduction, ketyl radicals can, in principle, undergo cross-coupling reactions. For instance, a synthetic method involves the photo-induced generation of a ketyl radical from an aromatic aldehyde which then cross-couples with a cyanopyridine radical anion to form the precursor to a benzoylpyridine. nih.govacs.org This illustrates the versatility of ketyl radical coupling.
The selectivity between these coupling pathways is highly dependent on the reaction conditions, particularly the solvent system. rsc.orgcjcatal.com
Solvent and pH Effects on Photoreactivity
The photochemical behavior of this compound is profoundly influenced by the solvent and the pH of the medium. These factors can alter the nature of the excited states and the subsequent reaction pathways of the intermediates. nih.govhku.hk
In neutral, basic, or mildly acidic (pH=5) aqueous solutions, the primary photoreaction is the reduction of the triplet this compound, which produces the 3-phenyl pyridyl ketyl radical. This is similar to the behavior observed in a 2-propanol solvent. nih.govhku.hk
However, under more acidic conditions, the mechanism changes significantly:
Moderate Acidity (e.g., pH=3): The triplet state of this compound undergoes two protonation steps, first at the nitrogen atom and then at the carbonyl oxygen atom. This is followed by a hydration reaction at the ortho position of the benzene ring, forming a short-lived hydration intermediate, tentatively identified as o-³[3-BPyH+·H₂O]. nih.govhku.hk
Strong Acidity (pH ≤ 1): The ground state of this compound is already protonated at the nitrogen atom. Photoexcitation generates the protonated triplet state, which is then further protonated at the carbonyl oxygen, creating a dication triplet state. This dication intermediate also reacts with water to produce the o-³[3-BPyH+·H₂O] hydration species. nih.govhku.hk
These pH-dependent mechanisms have been investigated using time-resolved resonance Raman spectroscopy and supported by density functional theory (DFT) calculations. nih.govhku.hk
| pH Condition | Initial State | Key Intermediates | Final Product/Species |
| Neutral / Basic / pH=5 | 3-BPy | Triplet 3-BPy, 3-phenyl pyridyl ketyl radical | Photoreduction products (e.g., pinacol) |
| Moderate Acid (pH=3) | 3-BPy | Triplet 3-BPy, N-protonated triplet, N,O-diprotonated triplet | o-³[3-BPyH+·H₂O] hydration species |
| Strong Acid (pH≤1) | 3-BPyH⁺ (N-protonated) | Protonated triplet state, Dication triplet state | o-³[3-BPyH+·H₂O] hydration species |
This table provides an interactive summary of the pH-dependent photoreactivity of this compound.
Photochemistry within Cyclodextrin (B1172386) Cavities
Cyclodextrins (CDs) are macrocyclic hosts that can encapsulate guest molecules, creating a hydrophobic microenvironment that can alter the guest's photochemical and photophysical properties. scite.airsc.org The inclusion of this compound within a cyclodextrin cavity offers a constrained environment that can be used to study specific aspects of its photochemical mechanisms and potentially control its phototransformations. scite.ai The hydrophobic nature and restricted size of the CD cavity can influence the primary processes of photoreduction, affecting the lifetime and reactivity of excited states and radical intermediates. scite.ai This approach helps model the photoreactivity of such compounds in complex biological systems. rsc.org
In-depth Analysis of this compound in Coordination Chemistry
Following a comprehensive search for scientific literature pertaining to the coordination chemistry of this compound, specifically with copper(I) halides and pseudohalides, it has been determined that there is a lack of available data to construct the detailed article as outlined. The performed searches did not yield specific studies on the synthesis, crystal structure, or luminescence properties of copper(I) complexes containing the this compound ligand with chloride, bromide, iodide, cyanide, or thiocyanate (B1210189) anions.
While extensive research exists on the coordination chemistry of copper(I) with various other substituted pyridine ligands rsc.org, as well as complexes involving different isomers such as 2-benzoylpyridine (B47108) and 4-benzoylpyridine (B1666322) bohrium.comnih.gov, this information does not directly address the specific structural and photophysical properties of this compound complexes. Adhering to the strict requirement to focus solely on this compound, it is not scientifically appropriate to extrapolate findings from these related but distinct chemical systems.
The available literature covers a wide range of related topics, including:
The synthesis and structural diversity of copper(I) halide and pseudohalide coordination polymers with N-donor ligands, which can form various motifs like chains, sheets, and cubane (B1203433) clusters.
The rich luminescence behavior of copper(I) complexes, which is highly dependent on the specific ligand and the geometry of the copper(I) cluster.
The coordination chemistry of copper(I) cyanide and its tendency to form polymeric networks. wikipedia.org
Studies on copper(II) complexes with benzoylpyridine isomers. nih.gov
However, the absence of specific data for this compound within the provided search results prevents a detailed and accurate discussion on its ligand properties, coordination modes with copper(I), and the synthesis and characterization of the resulting complexes as requested in the article outline. Therefore, the sections on its monodentate and bidentate coordination, the synthesis of its copper(I) halide and pseudohalide complexes, their bridging motifs, luminescence, and crystal structures cannot be generated at this time.
Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Metal Complexes
Polymeric Zinc(II) Complexes with Dicyanamide (B8802431) Ligands
A notable example of 3-Benzoylpyridine's role in coordination chemistry is the formation of polymeric zinc(II) complexes, particularly with dicyanamide as a co-ligand. These structures exhibit interesting coordination geometries and bridging features.
The dicyanamide ligand is crucial in the formation of the polymeric structure of these zinc(II) complexes. nih.gov It acts as a bridging ligand, linking adjacent Zn(II) centers. nih.gov Specifically, neighboring zinc atoms are connected by double dicyanamide bridges, where the dicyanamide ligand coordinates through its two terminal nitrile nitrogen atoms in an end-to-end fashion. nih.gov This bridging results in the formation of a one-dimensional polymeric chain. nih.gov The use of dicyanamide as a bridging co-ligand is a common strategy in the design of coordination polymers. researchgate.net
Manganese(II) and Cobalt(II) Coordination Complexes
Manganese(II) and Cobalt(II) also form coordination complexes with ligands containing pyridine (B92270) moieties. In complexes with related ligands, both Mn(II) and Co(II) have been shown to exhibit distorted octahedral geometries. researchgate.netepa.gov For instance, in a cobalt(II) coordination polymer with 4′-pyridyl-2,2′;6′,2″-terpyridine, the Co(II) center is hexacoordinate with a square bipyramidal geometry. mdpi.com Similarly, Mn(II) has been observed to form complexes with a strongly distorted octahedral structure. mdpi.com While specific structural details for a simple this compound complex with Mn(II) or Co(II) were not found in the provided results, the general principles suggest that they would likely adopt six-coordinate geometries.
Ruthenium(III) Benzoyl Pyridine Complexes
Ruthenium complexes, particularly those involving polypyridyl ligands, are of significant interest due to their distinct optical properties. wikipedia.org While the search results primarily discuss Ruthenium(II) complexes, the coordination chemistry provides insights applicable to Ru(III). For instance, Ruthenium(II) complexes with thiosemicarbazones derived from 2-benzoylpyridine (B47108) and triphenylphosphine (B44618) have been synthesized and characterized. nih.gov These complexes can form both cis and trans isomers, with the balance between steric and electronic effects influencing the favored isomer. nih.gov Ruthenium(II) tris(bipyridine) complexes typically exhibit an octahedral geometry with D₃ symmetry. wikipedia.orgresearchgate.net It is expected that Ru(III) would also form octahedral complexes with this compound, with the specific geometry and isomerism being influenced by the co-ligands present in the coordination sphere.
Gallium(III) Complexes with Thiosemicarbazones
Gallium(III) forms complexes with thiosemicarbazone ligands derived from benzoylpyridine. rsc.orgnih.gov In one study, six different thiosemicarbazone ligands and their corresponding Ga(III) complexes were synthesized. rsc.orgnih.gov X-ray single-crystal diffraction of one such complex, C6, revealed its specific structure. rsc.orgnih.gov These Ga(III) complexes have been investigated for their potential antitumor activities. rsc.orgnih.govrsc.org The coordination of gallium with these ligands is a key aspect of their chemical behavior. acs.org
Nickel(II) Complexes
Nickel(II) is known to form a wide variety of coordination complexes with diverse geometries. wikipedia.org The coordination environment of Ni(II) can be influenced by the ligands present. For example, a Ni(II) complex with phenanthroline ligands and water molecules forms a distorted octahedral coordination sphere. researchgate.net In another instance, a nickel(II)-N-heterocyclic carbene complex was synthesized and characterized, demonstrating the versatility of nickel in forming stable complexes. mdpi.com Furthermore, nickel(II) complexes can serve as precursors for the synthesis of nickel nanoparticles. rsc.org The interaction of this compound with Ni(II) would likely result in complexes where the geometry is determined by the stoichiometry and the nature of any other co-ligands, with octahedral and square planar being common possibilities for Ni(II).
Silver(I) Complexes
Silver(I) ions (Ag⁺), having a d¹⁰ electronic configuration, exhibit flexible coordination geometries, most commonly linear, trigonal planar, and tetrahedral. The coordination of this compound to silver(I) is anticipated to occur primarily through the pyridine nitrogen atom, which is a soft donor compatible with the soft nature of Ag(I).
Research on silver(I) complexes with 3-substituted pyridines indicates that the substituent at the 3-position significantly influences the resulting structure. While direct crystallographic data for a simple [Ag(this compound)ₙ]⁺ complex is not prevalent in the reviewed literature, the behavior can be inferred from related structures. For instance, the synthesis of silver(I) complexes with 3-substituted pyridines like 3-aminopyridine (B143674) and 3-cyanopyridine (B1664610) often involves the reaction of the respective ligand with a silver salt, such as AgPF₆. nih.gov Typically, these reactions yield complexes with a 2:1 ligand-to-metal ratio, forming linear [L₂Ag]⁺ cations. nih.gov
In the case of this compound, a similar reaction would be expected to form the [Ag(this compound)₂]⁺ cation, where the two pyridine ligands coordinate to the silver(I) center in a linear fashion. The bulky benzoyl groups would likely be oriented to minimize steric hindrance.
However, the coordination is not always simple. Depending on the counter-ion and the solvent used, polymeric structures can also form. rsc.orgnih.gov For example, if the counter-ion is a coordinating anion (like nitrate), it might bridge silver centers, leading to the formation of coordination polymers. mdpi.commdpi.com The carbonyl oxygen of the benzoyl group in this compound could also engage in weaker, secondary interactions with the silver ion or participate in hydrogen bonding within the crystal lattice, further influencing the supramolecular architecture.
The characterization of such complexes relies on several analytical techniques.
¹H NMR Spectroscopy: Upon coordination to silver(I), the proton signals of the pyridine ring, particularly those alpha to the nitrogen (at the C2 and C6 positions), would be expected to shift downfield, indicating the donation of electron density from the nitrogen to the metal center. nih.gov
¹⁵N NMR Spectroscopy: A significant downfield shift in the ¹⁵N NMR signal of the pyridinic nitrogen upon complexation provides direct evidence of coordination to the silver(I) ion. nih.gov
Infrared (IR) Spectroscopy: The C=N stretching vibration of the pyridine ring would likely shift to a higher frequency upon coordination. The C=O stretching frequency of the benzoyl group might also be slightly perturbed if it is involved in any secondary interactions.
Table 1: Expected Coordination Parameters for a Hypothetical [Ag(this compound)₂]⁺ Complex
| Parameter | Expected Value Range | Method of Determination |
|---|---|---|
| Coordination Geometry | Linear | X-ray Diffraction |
| Ag-N Bond Length | 2.10 - 2.20 Å | X-ray Diffraction |
| N-Ag-N Bond Angle | ~180° | X-ray Diffraction |
| ¹H NMR Shift (α-protons) | Downfield shift upon coordination | NMR Spectroscopy |
| ¹⁵N NMR Shift (Pyridinic N) | Significant downfield shift | NMR Spectroscopy |
Ligand Design and Functionalization for Coordination
This compound serves as an excellent scaffold for ligand design due to the presence of three distinct regions available for functionalization: the pyridine ring, the phenyl ring, and the ketone carbonyl group. The modification of this molecule allows for the systematic tuning of its steric and electronic properties to achieve selective metal complexation. rsc.org
Functionalization of the Pyridine Ring: The pyridine ring can be functionalized at the C2, C4, C5, or C6 positions. C-H activation and functionalization have emerged as powerful tools for modifying pyridine rings. nih.gov For instance, introducing donor groups (e.g., amino, hydroxyl) at positions ortho to the nitrogen could transform the monodentate this compound into a bidentate chelating ligand. This change in denticity would drastically alter its coordination behavior, favoring the formation of more stable, five- or six-membered chelate rings with metal ions.
Functionalization of the Phenyl Ring: The phenyl ring of the benzoyl group offers numerous possibilities for modification. Introducing substituents on the phenyl ring can modulate the electronic properties of the entire ligand. For example, electron-donating groups (like methoxy (B1213986) or amino) would increase the electron density on the carbonyl oxygen, potentially enhancing its ability to act as a coordination site. Conversely, electron-withdrawing groups (like nitro or cyano) would decrease the basicity of the carbonyl oxygen and could be used to introduce other functionalities. nih.gov These modifications can also be used to introduce specific properties, such as fluorescence, or to create bridging ligands for the synthesis of coordination polymers.
Modification of the Carbonyl Group: The ketone functionality is a key site for chemical transformation. It can be reduced to a hydroxyl group, creating a chiral center and a potential hydrogen-bond donor. More importantly, it can be reacted with amines or hydrazines to form imines or hydrazones, respectively. This approach is a common strategy for generating multidentate Schiff base ligands. For example, condensation of this compound with a substituted hydrazine (B178648) could yield a tridentate N,N,O-donor ligand, capable of forming stable complexes with a variety of transition metals. mdpi.com
The strategic functionalization of this compound allows for the rational design of ligands with tailored properties for applications in catalysis, sensing, and materials science. rsc.orgnih.gov
Table 2: Potential Functionalization Strategies for this compound
| Modification Site | Reaction Type | Resulting Ligand Type | Potential Application |
|---|---|---|---|
| Pyridine Ring (e.g., C2 position) | Hydroxylation / Amination | Bidentate (N,O or N,N) | Chelating agent for stable complexes |
| Phenyl Ring (e.g., para position) | Nitration / Halogenation | Electronically-tuned monodentate | Modulating metal-ligand bond strength |
| Carbonyl Group | Condensation with Hydrazine | Tridentate Schiff Base (N,N,O) | Formation of coordination polymers, catalysts |
| Carbonyl Group | Reduction | Chiral Alcohol Ligand | Asymmetric catalysis |
Anticonvulsant Activity of this compound Derivatives
Certain derivatives of 3- and 4-benzoylpyridine (B1666322) have shown considerable promise as anticonvulsant agents, with some compounds demonstrating superior efficacy to established drugs like valproic acid. researchgate.net
Oxime Derivatives: Efficacy and Mechanism
Oxime derivatives of 3- and 4-benzoylpyridine exhibit pronounced anticonvulsant activity. researchgate.net In studies using the maximal electroshock (MES) test, these compounds prevent convulsions and ensure 100% animal survival in a dose-dependent manner. researchgate.net For instance, 4-benzoylpyridine O-2-morpholinoethyloxime oxalate (B1200264) (referred to as 1a) was found to be highly active in the MES test. researchgate.net One particularly effective derivative, GIZH-298, completely eliminates secondary-generalized tonic-clonic seizures at a 60 mg/kg dose in a model of epileptic status induced by d,l-homocysteine thiolactone, protecting 100% of the animals from death. researchgate.net In comparison, valproic acid at 100 mg/kg did not fully eliminate these seizures and only protected 71% of the animals. researchgate.net In the pentylenetetrazole epilepsy model, these derivatives were shown to decrease the latent period for the onset of the first clonic seizure. researchgate.net
Table 1: Anticonvulsant Efficacy of 4-Benzoylpyridine Oxime Derivatives
| Compound | Dose Range (mg/kg) | ED₅₀ (mg/kg) | Outcome |
|---|---|---|---|
| 1a | 10.0 - 150.0 | 15.0 | At 60.0 - 150.0 mg/kg, completely prevents seizures and death in 100% of animals. google.com |
| 1c | 5.0 - 40.0 | 17.0 | At 40.0 mg/kg, completely prevents seizures and death in 100% of animals. google.com |
| 1e | 5.0 - 60.0 | - | At 60.0 mg/kg, resulted in 100% animal survival. google.com |
Involvement of ERK1/2 and Dopamine (B1211576) D2 Receptors
The mechanism behind the anticonvulsant effects of these derivatives involves key cellular signaling pathways. nih.gov Research has identified the participation of extracellular signal-regulated kinases (ERK1/2) and dopamine D2 receptors. nih.gov Inhibition of ERK1/2 activity, prompted by the activation of the dopamine D2 receptor signaling cascade, is considered a promising pharmacological target. nih.gov
Studies have shown that subchronic exposure to maximal electroshock seizures leads to a reduction in the density of dopamine D2 receptors in the striatum of mice. nih.gov The benzoylpyridine oxime derivative GIZH-298 was found to counteract this decrease and even increase the number of D2 receptor ligand binding sites in mice not exposed to MES. nih.govbohrium.com MES also caused an increase in the phosphorylation of ERK1/2 and synapsin I in the striatum. nih.gov GIZH-298, similar to valproic acid, reduced the levels of both phospho-ERK1/2 and phosphosynapsin I after seizures, which correlated with a decrease in seizure intensity. nih.gov Furthermore, GIZH-298 suppressed ERK1/2 phosphorylation in human neuroblastoma cells at therapeutic concentrations. nih.gov The anticonvulsant effects of GIZH-298 are associated with the restoration of the number of D2 receptors in the striatum. bohrium.comresearchgate.net This evidence points to significant changes in the functional activity of NMDA, mGluII, and D2 receptors in the brains of animals that have experienced seizures. bohrium.comresearchgate.net
Antiproliferative and Anticancer Potential
While this compound derivatives are noted for anticonvulsant properties, derivatives of 2-benzoylpyridine have been investigated for their antiproliferative and anticancer activities, particularly when formulated as thiosemicarbazones and metal complexes.
Derivatives of 2-Benzoylpyridine and Thiosemicarbazones
Thiosemicarbazones (TSCs) are a class of compounds known for their pharmacological profiles, formed by the condensation of a thiosemicarbazide (B42300) with a ketone or aldehyde. nih.gov 2-Benzoylpyridine-based hydrazones are recognized for their potent anticancer activity. researchgate.net Free thiosemicarbazones derived from 2-benzoylpyridine have demonstrated high cytotoxicity against leukemia cell lines such as Jurkat, HL60, and resistant HL60.Bcl-X(L) at nanomolar concentrations. researchgate.net Studies have also shown the cytotoxicity of thiosemicarbazone derivatives on other neoplastic cell lines, including acute myeloid leukemia cells (K562 and HL-60). researchgate.net For example, pyridine thiosemicarbazone derivatives have exhibited significant anticancer activity against leukemia, melanoma, and breast cancer cell lines. nih.gov
Metal Chelation and Cytotoxic Effects
The ability of thiosemicarbazones to form metal complexes is a key aspect of their cytotoxic activity. researchgate.net The complexation of these ligands with metal ions can enhance their biological effects. researchgate.net Palladium(II) complexes prepared with N(4)-tolyl-thiosemicarbazones derived from 2-benzoylpyridine have been studied for their cytotoxic properties. researchgate.net While coordination to palladium(II) was found to decrease the cytotoxic activity against all studied cell lines compared to the free thiosemicarbazones, the high cytotoxicity of the free ligands against leukemia suggests their potential as chemotherapeutic candidates. researchgate.net
In another approach, to overcome the disadvantages associated with the widely used chemotherapy drug cisplatin, numerous platinum (Pt) complexes have been developed. nih.govmdpi.com A platinum(II) complex with 2-benzoylpyridine, [PtCl2(DMSO)(2-benzoylpyridine)], was synthesized and shown to inhibit tumor cell growth, particularly in HepG2 human liver cancer cells, with a half-maximal inhibitory concentration (IC₅₀) of 9.8±0.5μM, while showing low toxicity in normal liver cells. nih.gov
Table 2: Cytotoxicity of Anticancer Derivatives
| Compound/Complex | Cell Line(s) | IC₅₀ / GI₅₀ Value(s) | Reference |
|---|---|---|---|
| [PtCl₂(DMSO)(2-benzoylpyridine)] | HepG2 (Human Liver Cancer) | 9.8±0.5μM | nih.gov |
| Pyridine Thiosemicarbazone (3w) | UO-31 (Renal Cancer) | 0.57 µM | nih.gov |
| Pyridine Thiosemicarbazones (3g, 3h, 3w) | IGROV1 (Ovarian), HCC-2998 (Colon), MALME-3M (Melanoma) | 2.00 - 4.89 µM | nih.gov |
| Palladium(II) Complexes with Phenyl Substitutions | HeLa, HL-60, U-937 | 46.39 - 62.74 µM | mdpi.comnih.gov |
The cytotoxic effects of these metal complexes are often mediated through their interaction with DNA and the induction of apoptosis (programmed cell death). nih.govnih.gov The platinum(II)-2-benzoylpyridine complex, for instance, induces DNA damage. nih.gov This was evidenced by an increase in the expression of cleaved-poly (ADP ribose) polymerase (PARP) and gamma-H2A histone family member X. nih.gov The interaction is likely through an intercalation mechanism with DNA. nih.gov
This DNA damage triggers a cascade of cellular events, leading to apoptosis. nih.gov The Pt(II)-Bpy complex was shown to cause cell cycle arrest at the S phase in HepG2 cells. nih.gov It also led to a significant loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3. nih.gov Furthermore, changes in p53 and related proteins were observed, including the upregulation of p53, p21, and B-cell lymphoma-2-associated X protein (Bax), and the downregulation of B-cell lymphoma 2 (Bcl-2). nih.gov The induction of apoptosis by such compounds can be a potent anticancer mechanism, and in some cases, this action is largely independent of Bcl-2, a protein implicated in cancer cell resistance to apoptosis. nih.gov
Medicinal Chemistry and Biological Activity of 3 Benzoylpyridine and Its Derivatives
Medicinal Chemistry
Derivatives of this compound have shown notable cytotoxic activity against various cancer cell lines, with some exhibiting selectivity for cancer cells over normal cell lines.
One study detailed a novel synthetic pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, which demonstrated potent cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov The compound showed IC₅₀ values of 21.00 μM for HepG2 and 26.10 μM for MCF-7. nih.gov Importantly, it displayed higher selectivity indices of 1.55 and 1.25 against normal fibroblast cells (W-38) for HepG2 and MCF-7, respectively, indicating a degree of selective toxicity towards cancer cells. nih.gov
In other research, newly synthesized benzotriazinones featuring a pyrid-2-yl substituent in place of a phenyl group were evaluated for their anticancer potential. nih.gov These compounds, such as 3-phenyl-1-(pyrid-2-yl)benzo nih.govnih.govrsc.orgtriazin-7-one (4a) and 1-phenyl-3-(pyrid-2-yl)benzo nih.govnih.govrsc.orgtriazin-7-one (4b), yielded submicromolar IC₅₀ values against both prostate cancer (DU-145) and breast cancer (MCF-7) cell lines. nih.gov Notably, the precursor radicals for these compounds showed an approximate 10-fold greater cytotoxicity towards the prostate cancer cell line compared to the breast cancer cell line. nih.gov
Furthermore, pyridyl-substituted isoindoline (B1297411) derivatives have also been assessed for antiproliferative activity. nih.gov Phenyl-substituted isoindolines 3a and 3b, along with pyridyl-substituted isoindoline 3g, demonstrated a selective effect at micromolar concentrations on the HepG2 cell line when compared to other tumor cell lines and normal human fibroblasts. nih.gov
Table 1: Cytotoxicity and Selectivity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | Selectivity Index | Ref |
|---|---|---|---|---|---|
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | HepG2 (Liver) | 21.00 | W-38 (Fibroblast) | 1.55 | nih.gov |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 (Breast) | 26.10 | W-38 (Fibroblast) | 1.25 | nih.gov |
| 3-phenyl-1-(pyrid-2-yl)benzo nih.govnih.govrsc.orgtriazin-7-one (4a) | DU-145 (Prostate) | Submicromolar | - | - | nih.gov |
| 1-phenyl-3-(pyrid-2-yl)benzo nih.govnih.govrsc.orgtriazin-7-one (4b) | DU-145 (Prostate) | Submicromolar | - | - | nih.gov |
| 3-phenyl-1-(pyrid-2-yl)benzo nih.govnih.govrsc.orgtriazin-7-one (4a) | MCF-7 (Breast) | Submicromolar | - | - | nih.gov |
| 1-phenyl-3-(pyrid-2-yl)benzo nih.govnih.govrsc.orgtriazin-7-one (4b) | MCF-7 (Breast) | Submicromolar | - | - | nih.gov |
| Pyridyl-substituted isoindoline (3g) | HepG2 (Liver) | Micromolar | Normal Human Fibroblasts | Selective | nih.gov |
While specific inhibitory data for the compound PD177929 was not found in the reviewed literature, research on structurally analogous compounds provides insight into the potential of this chemical class as protein kinase inhibitors. A study on 3-acyl-2,6-diaminopyridines, which share the same core structure as this compound-2,6-diamine, revealed potent activity against cyclin-dependent kinases (CDKs). nih.gov
These kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Representative compounds from this series demonstrated significant inhibition of CDK1/cyclin B and CDK2/cyclin E. nih.gov For example, compound 2r from this series showed potent enzymatic inhibition, which translated to effective halting of cellular proliferation in various tumor cell lines, including HeLa, HCT116, and A375. nih.gov
The broader, related scaffold of pyrido[2,3-d]pyrimidines is also well-established for its wide-ranging kinase inhibitory activities, targeting enzymes such as EGFR, PIM-1, and others, further underscoring the potential of pyridine-based structures in this domain. nih.govrsc.org
Table 2: CDK Inhibition by 3-Acyl-2,6-diaminopyridine Derivatives
| Compound | Kinase Target | IC₅₀ (µM) | Ref |
|---|---|---|---|
| Representative Compound 2r | CDK1/cyclin B | Potent (specific value not detailed) | nih.gov |
| Representative Compound 11 | CDK2/cyclin E | Potent (specific value not detailed) | nih.gov |
Derivatives incorporating the this compound motif or related pyridine structures have been shown to possess significant antimicrobial properties against a spectrum of pathogens.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in-vitro antibacterial activity. researchgate.net Several of these compounds exhibited strong antibacterial action against five strains of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. researchgate.net For instance, compound 21d showed an MIC of 2 μg/mL against S. aureus and S. pneumoniae, and 4 μg/mL against E. faecalis. researchgate.net
In another study, substituted benzylidenehydrazinylpyridinium derivatives were screened for antibacterial and antifungal activities. nih.gov Compounds featuring a 3-phenylpropyl side chain on the pyridinium (B92312) nitrogen displayed the highest activity against Staphylococcus aureus. nih.gov Specifically, compound 3d was the most active in the series, with an MIC value of 4 μg/mL against S. aureus and activity against E. coli, P. aeruginosa, and C. albicans. nih.gov
Furthermore, derivatives of 2-(1-adamantylthio)pyridine have demonstrated selective activity against Streptococci, while certain pyrido[2,3-d]pyrimidines showed notable antifungal effects, with MIC values as low as 1.95 µg/ml toward Candida albicans. nih.gov
Table 3: Antimicrobial Activity of Pyridine Derivatives
| Derivative Class | Compound | Target Microorganism | MIC (µg/mL) | Ref |
|---|---|---|---|---|
| 3-(pyridin-3-yl)-2-oxazolidinone | 21d | S. aureus (ATCC25923) | 2 | researchgate.net |
| 3-(pyridin-3-yl)-2-oxazolidinone | 21d | S. pneumoniae (ATCC49619) | 2 | researchgate.net |
| 3-(pyridin-3-yl)-2-oxazolidinone | 21d | E. faecalis (ATCC29212) | 4 | researchgate.net |
| Benzylidenehydrazinylpyridinium | 3d | S. aureus (ATCC 29212) | 4 | nih.gov |
| Benzylidenehydrazinylpyridinium | 3d | E. coli (ATCC 25922) | 32 | nih.gov |
| Benzylidenehydrazinylpyridinium | 3d | P. aeruginosa (ATCC 27853) | 64 | nih.gov |
| Benzylidenehydrazinylpyridinium | 3d | C. albicans (ATCC 10231) | 16 | nih.gov |
| Pyrido[2,3-d]pyrimidine | 7 | Candida albicans | 1.95 | nih.gov |
The inhibitory activity of this compound derivatives extends beyond kinases to other critical enzyme systems.
A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein tyrosine kinase involved in angiogenesis. A novel pyridine derivative was specifically designed as a VEGFR-2 inhibitor and displayed an IC₅₀ value of 65 nM, indicating potent inhibition. nih.gov
Beyond kinases, other enzyme targets have been identified. The anticancer activity of certain 1,3-substituted benzo nih.govnih.govrsc.orgtriazin-7-ones, which include pyridyl-substituted variants, is believed to stem from the inhibition of thioredoxin reductase (TrxR). nih.gov This enzyme is crucial for maintaining the redox balance within cells, and its inhibition can lead to oxidative stress and apoptosis in cancer cells. The study indicated that these compounds act as strong reversible inhibitors of TrxR. nih.gov
Table 4: Enzyme Inhibition by Pyridine Derivatives
| Derivative Class | Target Enzyme | Inhibition Metric | Ref |
|---|---|---|---|
| Nicotinamide (B372718) Derivative | VEGFR-2 | IC₅₀ = 65 nM | nih.gov |
| Pyridyl-substituted benzo nih.govnih.govrsc.orgtriazin-7-one | Thioredoxin Reductase (TrxR) | Strong reversible inhibition | nih.gov |
The biological effects of this compound derivatives are also governed by their interactions with key macromolecules such as DNA and transport proteins like human serum albumin (HSA).
Interaction with Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a compound to HSA affects its free concentration in plasma and its pharmacological availability. researchgate.netmdpi.com Studies on alkylpyridinium chlorides, such as cetylpyridinium (B1207926) chloride (CPC), have demonstrated their interaction with HSA. researchgate.net Using fluorescence quenching techniques, researchers determined the binding isotherms of these surfactants with the protein, finding that CPC is significantly more efficient than dodecylpyridinium chloride (DPC) in quenching the intrinsic fluorescence of HSA's tryptophan residue, indicating a stronger interaction. researchgate.net Such binding studies are critical for understanding the pharmacokinetic profile of pyridine-based therapeutic agents. researchgate.net
Interaction with DNA: DNA is a primary target for many anticancer drugs. Pyridine derivatives have been shown to interact with DNA through various mechanisms. Molecular docking studies of certain antimicrobial pyrido[2,3‐d]pyrimidines revealed their affinity for the active site of DNA gyrase, an enzyme critical for DNA replication, suggesting a mechanism for their antibacterial action. nih.gov
More direct DNA binding has been observed with pyridyl-substituted isoindoline derivatives. nih.gov DNA binding studies revealed that these compounds have diverse interaction modes; some were identified as potent DNA intercalators, inserting themselves between the base pairs of the DNA helix. nih.gov In contrast, another phenyl-substituted derivative was found to be a strong DNA binding agent that did not intercalate but likely bound within the minor groove with some sequence selectivity. nih.gov Other related compounds showed no significant affinity for DNA, highlighting how small structural modifications can profoundly alter the mode of interaction with biological macromolecules. nih.gov
Catalytic Applications
Ligand in Catalysis
The nitrogen atom in the pyridine (B92270) ring of 3-benzoylpyridine possesses a lone pair of electrons, allowing it to coordinate with metal centers and function as a ligand. This coordination can modify the electronic properties and steric environment of the metal catalyst, thereby influencing its activity, selectivity, and stability in various chemical transformations.
Carbonylation reactions, which involve the introduction of a carbonyl group into a substrate, are fundamental processes in industrial chemistry. The performance of metal catalysts in these reactions can often be enhanced by the addition of specific ligands.
The carbonylation of methanol (B129727) to produce acetic acid is a major industrial process, famously commercialized as the Monsanto process, which typically uses a rhodium-based catalyst like [Rh(CO)2I2]−. researchgate.netijche.com The key rate-determining step in this catalytic cycle is the oxidative addition of methyl iodide to the Rh(I) center. semanticscholar.org Research has shown that introducing electron-donating ligands to the rhodium complex can enhance its catalytic activity. researchgate.net
While direct studies on this compound in this specific reaction are not prevalent in the surveyed literature, extensive research on its close structural analogue, 3-acetylpyridine, demonstrates the viability of this class of compounds as ligands. Rhodium(I) complexes of the type [Rh(CO)2Cl(L)], where L is an isomeric acetylpyridine, have been synthesized and tested as catalysts for methanol carbonylation. researchgate.net The catalytic activity of these complexes, measured by the Turn Over Number (TON), was compared to the standard [Rh(CO)2I2]− catalyst under similar conditions. researchgate.net The results indicate that complexes with acetylpyridine ligands can achieve significantly higher TONs, demonstrating their potential to improve catalytic efficiency. researchgate.net
| Catalyst/Ligand | Turn Over Number (TON) |
|---|---|
| [Rh(CO)2I2]− (Standard) | 650 |
| Rh(I) complex with 2-acetylpyridine | 1250 |
| Rh(I) complex with 3-acetylpyridine | 850 |
| Rh(I) complex with 4-acetylpyridine | 800 |
The [3+2] cycloaddition reaction between nitriles and azides is a primary method for synthesizing 5-substituted-1H-tetrazoles, a class of heterocycles with significant applications in medicinal chemistry. rsc.orgnih.gov Copper complexes have emerged as effective catalysts for this transformation. nih.govnih.gov
The catalytic activity of these copper centers can be modulated by ligands, including Schiff bases derived from benzoylpyridine isomers. For instance, a highly effective and recyclable nanocatalyst has been developed using a Schiff base derived from 2-benzoylpyridine (B47108) and (3-aminopropyl)triethoxysilane, which is then complexed with copper and immobilized on boehmite nanoparticles (Cu-2BP-Schiff-base@B-NPs). rsc.org This catalyst demonstrates high homoselectivity and efficiency in the synthesis of a diverse range of 5-substituted tetrazoles from various nitriles and sodium azide (B81097) in a green solvent. rsc.org Although this specific example uses the 2-isomer, it highlights the utility of the benzoylpyridine Schiff base motif in this catalytic context. The proposed mechanism involves the activation of the nitrile group by the copper complex, followed by the [3+2] cycloaddition with the azide ion. rsc.orgnih.gov
| Substrate (Nitrile) | Time (h) | Yield (%) |
|---|---|---|
| Benzonitrile | 3 | 98 |
| 4-Methylbenzonitrile | 3 | 96 |
| 4-Methoxybenzonitrile | 4 | 95 |
| 4-Chlorobenzonitrile | 2.5 | 98 |
| 4-Nitrobenzonitrile | 2 | 99 |
| 2-Pyridinecarbonitrile | 4 | 86 |
Carbonylation Reactions
Polymer-Supported Catalysts
Immobilizing homogeneous catalysts on solid supports, such as polymers or inorganic nanoparticles, is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. nih.govmdpi.com This approach facilitates easy separation and recovery of the catalyst from the reaction mixture, enhances catalyst stability, and allows for its reuse over multiple cycles, which is economically and environmentally beneficial. rsc.orgnih.gov
The catalytic system involving the copper-Schiff base complex derived from 2-benzoylpyridine provides a clear example of this principle. rsc.org By anchoring the complex onto boehmite nanoparticles, a stable, heterogeneous catalyst is created. rsc.org The robustness of this supported catalyst is demonstrated by its ability to be recovered and reused for at least four consecutive reaction cycles without a significant loss of its high catalytic efficiency. rsc.org This immobilization is achieved by first modifying the nanoparticle surface and then covalently attaching the Schiff base ligand, which subsequently coordinates with the copper ions. rsc.orgnih.gov This methodology illustrates how ligands like benzoylpyridine derivatives can be incorporated into recyclable, solid-supported catalytic systems.
Oxidation Reactions
In certain catalytic oxidation reactions, pyridine-based compounds can act as co-ligands that modulate the activity and selectivity of the primary metal catalyst. The electronic properties of the pyridine ligand can influence the redox potential and Lewis acidity of the metal center, which in turn affects the reaction kinetics and product yields. mdpi.comrsc.org
The utility of a benzoylpyridine isomer as a modifying ligand has been demonstrated in the iron-catalyzed hydroxylation of triphenylmethane. In a study using the complex FeII(PBI)32 (where PBI is 2-(2-pyridyl)benzimidazole) as the catalyst and a (diacetoxyiodo)benzene (B116549) derivative as the oxidant, various para-substituted pyridines were added as equatorial co-ligands to investigate their effect on the reaction. mdpi.com Among the tested co-ligands was 4-benzoylpyridine (B1666322) (4-C(O)C6H5-py). The results showed a clear correlation between the electron-withdrawing nature of the substituent on the pyridine ring and the final product yield. The presence of the electron-withdrawing benzoyl group on the pyridine ligand led to a higher product yield compared to unsubstituted pyridine or pyridines with electron-donating groups. mdpi.com This suggests that this compound could similarly function as an effective ancillary ligand in tuning the properties of metal-based oxidation catalysts.
| Pyridine Co-Ligand (4R-py) | Substituent (R) | Yield (%) |
|---|---|---|
| 4-Methylpyridine | -CH3 | 10.3 |
| Pyridine | -H | 15.4 |
| 4-Benzoylpyridine | -C(O)C6H5 | 22.1 |
| 4-Acetylpyridine | -C(O)CH3 | 25.6 |
| 4-Cyanopyridine | -CN | 31.1 |
Metabolism and Xenobiotic Studies
Metabolic Pathways of 3-Benzoylpyridine
This compound undergoes rapid and extensive metabolism, primarily in the liver. nih.gov Studies using isolated perfused rat livers demonstrated that the compound is quickly converted into several key metabolites through two main transformation routes: reduction of the keto group and oxidation of the pyridine (B92270) ring. tandfonline.comtandfonline.com
The primary metabolic pathways are:
Reduction: The benzoyl group's ketone is reduced to a secondary alcohol, forming 3-(α-hydroxybenzyl)pyridine. nih.gov This alcohol can then undergo further conjugation, notably with glucuronic acid to form its corresponding glucuronide. tandfonline.com
N-oxidation: The nitrogen atom in the pyridine ring is oxidized to yield this compound-N-oxide. nih.govtandfonline.com
Combined Reduction and N-oxidation: The compound can undergo both reactions, resulting in the formation of 3-(α-hydroxybenzyl)pyridine-N-oxide. tandfonline.com This metabolite is considered an ultimate product, as it can be formed from both 3-(α-hydroxybenzyl)pyridine and this compound-N-oxide. tandfonline.com
Metabolite Identification: Hydroxybenzyl and N-oxide Derivatives
The investigation into 3-BP's biotransformation has successfully identified its major metabolites. tandfonline.com In studies with isolated perfused rat livers, over 90% of the metabolites were identified. tandfonline.com The principal derivatives are products of reduction and N-oxidation. nih.govtandfonline.com
The key identified metabolites include:
3-(α-hydroxybenzyl)pyridine: A reduced form of the parent compound. tandfonline.com
3-(α-hydroxybenzyl)pyridine glucuronide: A conjugated form of the reduced metabolite. tandfonline.com
This compound-N-oxide: An N-oxidized derivative of the parent compound. nih.govtandfonline.com
3-(α-hydroxybenzyl)pyridine-N-oxide: A metabolite that has undergone both reduction and N-oxidation. nih.govtandfonline.comtandfonline.com
Table 1: Identified Metabolites of this compound in Rat Liver Perfusion Studies
| Metabolite Name | Metabolic Process(es) |
|---|---|
| 3-(α-hydroxybenzyl)pyridine | Reduction |
| 3-(α-hydroxybenzyl)pyridine glucuronide | Reduction, Glucuronidation |
| This compound-N-oxide | N-oxidation |
| 3-(α-hydroxybenzyl)pyridine-N-oxide | N-oxidation, Reduction |
Data sourced from Eyer & Hell (1983). nih.govtandfonline.comtandfonline.com
Species Differences in Metabolism (e.g., Rat vs. Dog)
Significant species-specific differences in the metabolism of this compound have been observed between rats and dogs in vivo. nih.govtandfonline.com These differences highlight the variability of drug-metabolizing enzymes across species. rug.nlsemanticscholar.orgnih.gov
In the rat , the metabolism of 3-BP predominantly involves N-oxidation. nih.gov The major metabolites excreted in the urine are N-oxides and α-hydroxybenzyl derivatives. tandfonline.comtandfonline.com
In the dog , the metabolic profile is markedly different. nih.gov The primary route is the reduction of the keto group followed by glucuronidation. tandfonline.com A significant portion of the dose is also converted into quaternary pyridinium (B92312) compounds, which are products of N-methylation. nih.govtandfonline.com These methylated metabolites, 3-benzoyl-1-methylpyridinium and 3-(α-hydroxybenzyl)-1-methylpyridinium, were barely detectable in rat urine. nih.govtandfonline.com Conversely, N-oxides, which are prominent in rats, are only found in small quantities in the urine of dogs. nih.govtandfonline.com
Table 2: Comparison of this compound Metabolism in Rat vs. Dog
| Feature | Rat | Dog |
|---|---|---|
| Primary Metabolites | N-oxides, α-hydroxybenzyl derivatives | Glucuronide of 3-(α-hydroxybenzyl)pyridine, Quaternary pyridinium compounds |
| N-oxide Formation | Major pathway | Minor pathway |
| Quaternary Pyridinium Metabolites | Hardly detected | Significant pathway |
| Primary Excretory Route | Urine | Urine |
Data sourced from Eyer & Hell (1983). nih.govtandfonline.comtandfonline.com
Excretion Pathways and Metabolite Distribution
The excretion of this compound and its metabolites primarily occurs via the urine, although the composition of the urinary metabolites differs substantially between species. nih.gov
In studies with radiolabeled 3-BP, approximately 80% of the administered dose was recovered in the urine of rats. tandfonline.comtandfonline.com This excreta was composed mainly of N-oxides and α-hydroxybenzyl derivatives. nih.gov
In dogs, the excretion was more comprehensive, with 95% of the dose being eliminated in the urine. nih.govtandfonline.com The predominant compounds found in the urine were the glucuronide of 3-(α-hydroxybenzyl)pyridine and the quaternary pyridinium compounds, 3-benzoyl-1-methylpyridinium and 3-(α-hydroxybenzyl)-1-methylpyridinium. nih.govtandfonline.com
Q & A
Q. What are the optimized synthetic routes for 3-Benzoylpyridine, and how can reaction yields be improved?
The deoxygenation of this compound N-oxide using isopropanol (IPA) and acetone under catalytic conditions (1.5 mol% catalyst) yields 54% this compound. Key parameters include solvent ratios (hexanes/EtOAc = 3:1) and reaction molarity (0.07 M) . To improve yields, researchers should optimize catalyst loading (e.g., transition metal catalysts) and explore alternative reductants like low-valent titanium reagents, which have been used in related carbonyl coupling reactions .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- GC-MS : Verify molecular ion peaks (e.g., [M]+ at m/z 183.1 for C12H9NO) .
- NMR : Compare shifts with published data for tautomeric or isomeric forms (e.g., 1H-NMR signals for pyridyl protons and benzoyl groups) .
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar pyridine derivatives .
Q. What are the standard protocols for handling this compound in laboratory settings?
While specific safety data for this compound are limited, general guidelines for pyridine derivatives apply:
- Use PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store in airtight containers away from oxidizers.
- Refer to analogs like 2,2':6',2''-Terpyridine for hazard classification .
Advanced Research Questions
Q. How do the photophysical properties of this compound-containing metal complexes differ from their 4-substituted analogs?
Rhenium(I) tricarbonyl complexes with this compound ligands exhibit dual emission from ³MLCT (metal-to-ligand charge transfer) and ³IL (intraligand) states at 77 K, with lifetimes ranging from 18 μs (³MLCT) to 1400 μs (³IL). In contrast, 4-Benzoylpyridine analogs show a red-shifted ³MLCT emission (e.g., 600 nm vs. 546 nm for 3-substituted complexes). Methodological insights:
- Use time-resolved visible absorption (TA) and resonance Raman (TRR) spectroscopy to distinguish excited states .
- Compare temperature-dependent emission profiles (room temperature vs. 77 K) to isolate contributions from different states .
Q. What mechanistic pathways explain the formation of E/Z isomers in low-valent titanium-mediated reactions of this compound?
Treatment of this compound with TiCl3-LiAlH4 generates 1,2-diphenyl-1,2-bis(3'-pyridyl)ethene isomers. Key considerations:
Q. How can enzymatic reduction of this compound inform its biochemical applications?
DHRS4, a short-chain dehydrogenase/reductase, reduces this compound with NADPH as a cofactor. Methodological steps:
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
Example: Discrepancies in emission maxima between 3- and 4-substituted rhenium complexes .
- Hypothesis testing : Attribute differences to ligand geometry (ortho vs. para substitution) affecting π-π* transitions.
- Control experiments : Synthesize and characterize both isomers under identical conditions.
- Computational modeling : Use DFT to map electronic transitions and validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
